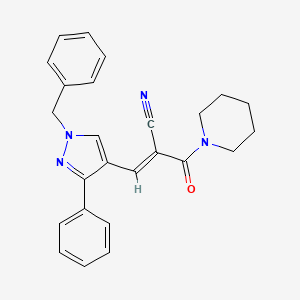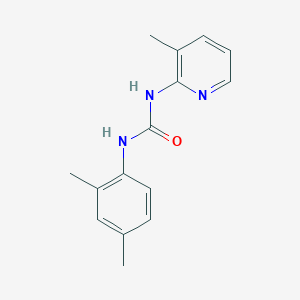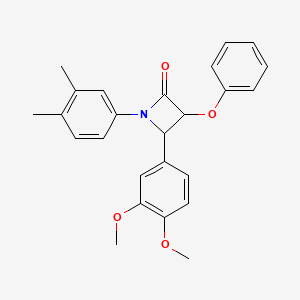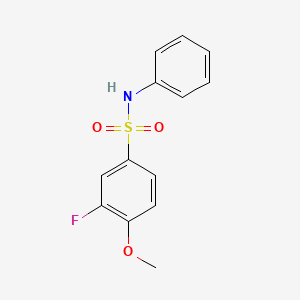![molecular formula C16H13N5O2 B5379932 2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5379932.png)
2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound with potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood. However, it has been shown to inhibit the activity of certain kinases, which could be useful in the development of new cancer treatments. Additionally, this compound has been shown to bind to G protein-coupled receptors, which could be useful in the development of new drugs that target these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one are not fully understood. However, this compound has been shown to inhibit the activity of certain kinases, which could have an effect on cellular signaling pathways. Additionally, this compound has been shown to bind to G protein-coupled receptors, which could have an effect on various physiological processes.
实验室实验的优点和局限性
One advantage of using 2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in lab experiments is its potential as a kinase inhibitor. This could be useful in the development of new cancer treatments. Additionally, this compound has potential as a fluorescent probe for imaging cellular structures. However, one limitation of using this compound is its limited solubility in water, which could make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. One direction could be to further study its potential as a kinase inhibitor and its potential use in the development of new cancer treatments. Another direction could be to further study its potential as a fluorescent probe for imaging cellular structures. Additionally, further research could be done on its potential as a ligand for G protein-coupled receptors and its potential use in the development of new drugs that target these receptors. Finally, research could be done to improve the solubility of this compound in water to make it more useful in lab experiments.
合成方法
The synthesis of 2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been reported in the literature through various methods. One of the most common methods involves the reaction of 2-aminopyridine, phenylacetylene, and 1,3-dibromo-2-propanol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-aminopyridine, phenylacetylene, and 1,3-dichloro-2-propanol in the presence of a base such as sodium hydride. Both of these methods result in the formation of 2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in moderate to good yields.
科学研究应用
2-(Methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has potential applications in scientific research. This compound has been studied for its potential as a kinase inhibitor, which could be useful in the development of new cancer treatments. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging cellular structures. It has also been studied for its potential as a ligand for G protein-coupled receptors.
属性
IUPAC Name |
4-(methoxymethyl)-11-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-23-10-14-18-16-17-9-12-13(21(16)19-14)7-8-20(15(12)22)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSOHGWMVFSKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5379863.png)
![3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile](/img/structure/B5379872.png)

![2-(3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B5379896.png)
![4-[2-(benzoylamino)-3-(diethylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B5379898.png)
![N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5379904.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B5379925.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5379931.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5379940.png)


